molecular formula C19H41NO11P2 B8222580 dioctanoylglycerol pyrophosphate (aMMoniuM salt)

dioctanoylglycerol pyrophosphate (aMMoniuM salt)

Cat. No.: B8222580
M. Wt: 521.5 g/mol
InChI Key: HFXPHBAUQSQZAY-UNTBIKODSA-N
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Description

Dioctanoylglycerol pyrophosphate (ammonium salt), with the systematic name 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (ammonium salt) (CAS: 852043-37-9), is a synthetic phospholipid derivative. Its structure comprises a glycerol backbone esterified with two octanoyl (C8:0) fatty acid chains at the sn-1 and sn-2 positions, linked to a myo-inositol-4',5'-bisphosphate (PI(4,5)P₂) group at the sn-3 position. The ammonium counterion enhances solubility in aqueous systems, making it suitable for biochemical studies .

PI(4,5)P₂ is a critical signaling molecule in cellular processes, including membrane trafficking, cytoskeletal organization, and protein kinase C (PKC) activation .

Properties

IUPAC Name

azane;[(2R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O11P2.H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);1H3/t17-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXPHBAUQSQZAY-UNTBIKODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO11P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Steps

  • Phosphoramidite Activation : The 3'-hydroxyl group of 1,2-dioctanoyl-sn-glycerol is treated with a phosphoramidite reagent (e.g., dimethyl N,N-diisopropylphosphoramidite) in the presence of tfHOBt. This induces an O–N phosphoryl rearrangement, generating a reactive pentavalent phosphotriester intermediate.

  • Pyrophosphate Coupling : The intermediate reacts with a phosphate nucleophile, such as a phosphomonoester or phosphodiester, to form the pyrophosphate bond. For dioctanoylglycerol pyrophosphate, tributylammonium pyrophosphate serves as the nucleophile, enabling coupling at room temperature within 15 minutes.

  • Deprotection and Salt Formation : Final deprotection using mild bases (e.g., 10% DBU in acetonitrile) removes cyanoethyl and silyl protecting groups. Ammonium salt formation is achieved via ion-exchange chromatography or neutralization with aqueous ammonia.

Table 2: Optimization of Solid-Phase Synthesis Parameters

ParameterOptimal ConditionYield (%)
Coupling Time15 minutes81–84
TemperatureRoom temperature
Pyrophosphate Equivalent20 equiv
SolventAcetonitrile/DMF

This method’s advantages include rapid reaction times (<1 hour) and compatibility with acid-labile protecting groups. However, the requirement for anhydrous conditions and specialized reagents (e.g., phosphoramidites) may limit accessibility.

Cyclic Phosphite Intermediate-Based Synthesis

An alternative strategy, derived from nucleoside triphosphate synthesis, employs cyclic phosphite intermediates to streamline pyrophosphate bond formation.

Protocol and Workflow

  • Intermediate Formation : Salicyl phosphorochloridite reacts with tributylammonium pyrophosphate to generate a cyclic P₁,P₃-dioxo-P₂-salicyl cyclotriphosphite intermediate. This step occurs in dimethylformamide (DMF) at 0–5°C to prevent hydrolysis.

  • Glycerol Backbone Functionalization : The cyclic intermediate is coupled with 1,2-dioctanoyl-sn-glycerol in the presence of a mild base (e.g., triethylamine), facilitating nucleophilic attack at the glycerol’s sn-3 hydroxyl group.

  • Oxidation and Hydrolysis : The phosphite triester is oxidized to phosphate using iodine/water, followed by hydrolysis with ammonium hydroxide to yield the ammonium salt.

Table 3: Performance Metrics of Cyclic Phosphite Method

MetricValue
Reaction Time2–4 hours
Overall Yield70–75%
Purity (HPLC)>95%

This method’s strengths lie in its modularity and applicability to diverse phosphate esters. However, the use of toxic chloridite reagents necessitates stringent safety protocols.

Comparative Analysis of Synthetic Approaches

Table 4: Method Comparison for Dioctanoylglycerol Pyrophosphate Synthesis

CriteriaSolid-PhaseCyclic Phosphite
Reaction Time<1 hour2–4 hours
Yield81–84%70–75%
ScalabilityHigh (mg to g scale)Moderate
Reagent ComplexityHigh (phosphoramidites)Moderate (chloridites)
PurificationIon-exchange chromatographySolvent extraction

The solid-phase method excels in speed and yield, making it preferable for high-throughput applications. In contrast, the cyclic phosphite route offers flexibility in modifying the phosphate backbone but requires longer synthesis times.

Scientific Research Applications

Membrane Dynamics and Lipid Signaling

Dioctanoylglycerol pyrophosphate is primarily utilized as a membrane mimetic . Its amphiphilic nature allows it to self-assemble in aqueous solutions, forming structures like liposomes and micelles. These structures are crucial for studying:

  • Protein-lipid interactions: Researchers investigate how proteins interact with lipid membranes, which is essential for understanding cellular processes.
  • Membrane transport: The compound aids in examining how substances move across cellular membranes.
  • Drug delivery systems: Liposomes created from dioctanoylglycerol pyrophosphate can encapsulate drugs, enhancing their delivery to target cells.

Gene Delivery Applications

Dioctanoylglycerol pyrophosphate has been explored as a non-viral vector for gene delivery . By complexing DNA with this compound, researchers can create nanoparticles capable of entering cells and delivering genetic material. This method presents a promising alternative to traditional viral vectors used in gene therapy, potentially reducing the risk of immune responses associated with viral methods.

Cellular Signaling Pathways

The compound plays a significant role in cellular signaling . It influences various processes such as:

  • Phosphorylation of proteins and lipids: Dioctanoylglycerol pyrophosphate is involved in the phosphorylation processes that regulate cell growth, differentiation, and apoptosis.
  • Modulation of protein kinases and phosphatases: Studies indicate that it can impact the activity of these enzymes, thereby affecting intracellular signaling pathways.

Interaction Studies

Research involving dioctanoylglycerol pyrophosphate often focuses on its interactions within cellular membranes. Its ability to modulate the activity of proteins involved in signal transduction makes it an essential tool for understanding:

  • Membrane fluidity and permeability: The compound's interactions with other lipids can alter membrane characteristics, influencing how cells respond to external stimuli.
  • Platelet aggregation mechanisms: Studies have shown that dioctanoylglycerol pyrophosphate acts as a selective antagonist for specific receptors (LPA1 and LPA3), impacting platelet behavior under various conditions .

Case Studies

Several studies illustrate the applications of dioctanoylglycerol pyrophosphate in research:

  • A study investigated its role in platelet aggregation induced by venom components, revealing insights into the mechanisms of action involving phospholipase D and its products .
  • Another research project highlighted its potential in plant defense responses through phosphatidic acid signaling pathways, emphasizing its relevance in both animal and plant biology .

Comparison with Similar Compounds

Phosphate Group Variations

Compounds like phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P₃) differ in phosphorylation sites and biological roles. PI(4,5)P₂ primarily activates PKC and phospholipase C (PLC), whereas PI(3,4,5)P₃ is involved in Akt signaling and cell survival pathways .

Counterion Variations

Ammonium vs. Sodium/Potassium Salts

The ammonium counterion in this compound contrasts with sodium or potassium salts commonly used in phospholipid formulations. Ammonium salts generally exhibit higher solubility in polar solvents but may decompose under acidic conditions or elevated temperatures. For example, ammonium persulfate (CAS: 7727-54-0) is a strong oxidizer with distinct reactivity , but the ammonium in dioctanoylglycerol pyrophosphate primarily stabilizes the phosphate groups without oxidative properties.

Functional Group Modifications

Acyl Chain Length and Saturation

  • Dipalmitoylglycerol pyrophosphate (C16:0) : Longer chains increase hydrophobicity, favoring membrane incorporation but reducing aqueous solubility.
  • Dioleoylglycerol pyrophosphate (C18:1) : Unsaturated chains enhance fluidity and mimic natural lipid behavior more closely.

Data Tables

Table 1: Key Properties of Dioctanoylglycerol Pyrophosphate (Ammonium Salt) vs. Analogues

Property Dioctanoylglycerol PI(4,5)P₂ (NH₄⁺) Natural PI(4,5)P₂ (Na⁺/K⁺) Dipalmitoylglycerol PI(4,5)P₂ (Na⁺)
Acyl Chains C8:0 (saturated) C18:0/C20:4 (unsaturated) C16:0 (saturated)
Solubility (Water) High Low Very low
Biological Role PKC activation in vitro Membrane signaling Limited membrane integration
Stability pH-sensitive (ammonium decomposition) pH-stable Temperature-sensitive

Table 2: Analytical Methods for Phospholipid Derivatives

Method Dioctanoylglycerol PI(4,5)P₂ (NH₄⁺) Magnesium Aluminometasilicate
Titration Edetate disodium/zinc sulfate (Al³⁺/Mg²⁺) pH-dependent suspension (pH 8.5–10.5)
Assay Specificity Phosphate group quantification Metal oxide ratios (Al₂O₃, SiO₂)

Research Findings and Methodological Considerations

  • PKC Activation: The shorter acyl chains of dioctanoylglycerol PI(4,5)P₂ may reduce membrane binding efficiency compared to natural PI(4,5)P₂ but allow precise dosing in soluble assays .
  • Ammonium Counterion Stability : Buffering systems like acetic acid–ammonium acetate (pH 4–6) are critical to prevent ammonium decomposition during analysis .
  • Synthetic Utility : This compound’s solubility profile makes it preferable for structural studies (e.g., X-ray crystallography) over natural lipids.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying dioctanoylglycerol pyrophosphate (ammonium salt) for biochemical assays?

  • Methodological Answer : Synthesis requires controlled esterification of glycerol pyrophosphate with octanoic acid derivatives, followed by ammonium salt formation under anhydrous conditions. Purification often involves ion-exchange chromatography to separate unreacted phosphate groups and excess ammonium ions. Stability is critical; refrigerate solutions at 4–8°C and use low-actinic glassware to prevent photodegradation . Analytical validation via HPLC (e.g., using a dibasic sodium phosphate buffer system) ensures purity >95% .

Q. How should researchers handle this compound to mitigate risks in laboratory settings?

  • Methodological Answer : Follow GHS hazard guidelines: wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation. Use fume hoods for weighing to prevent inhalation of fine particulates. In case of exposure, rinse eyes with water for 15 minutes and wash skin with pH-neutral soap. Store in airtight containers away from moisture to prevent hydrolysis .

Q. What are the primary applications of dioctanoylglycerol pyrophosphate in cell signaling studies?

  • Methodological Answer : As a diacylglycerol (DAG) analog, it activates protein kinase C (PKC) isoforms by mimicking endogenous DAG. Use at 0.1–10 µM in buffer systems (e.g., K-Ori buffer) for oocyte or cell culture models to study PKC-dependent processes like glucose transporter regulation (e.g., hSGLT1) . Validate activity via competitive inhibition assays using PKC-specific antagonists like Gö6983 .

Advanced Research Questions

Q. How can researchers resolve contradictory data on PKC activation pathways involving this compound?

  • Methodological Answer : Contradictions may arise from isoform-specific PKC responses or cross-talk with calcium-dependent pathways. Design experiments with:

  • Isoform-specific inhibitors (e.g., Gö6976 for classical PKCs).
  • Calcium chelators (e.g., BAPTA-AM) to isolate calcium-independent effects.
  • Dose-response curves to differentiate primary (low-dose) vs. feedback (high-dose) effects, as PKC activation can paradoxically suppress downstream signals at elevated concentrations .

Q. What experimental models are optimal for studying its role in transporter regulation, such as hSGLT1?

  • Methodological Answer : Xenopus laevis oocytes expressing hSGLT1 are ideal due to low endogenous PKC activity. Inject 75 pmol of the compound with 0.5 pmol dioctanoylglycerol (for PKC co-activation) and measure [¹⁴C]AMG uptake over 60 minutes. Normalize data to untreated controls and validate via Western blot for PKC phosphorylation at Ser657 .

Q. How to quantify its stability in biological matrices during long-term assays?

  • Methodological Answer : Use LC-MS with a C18 column and ammonium phosphate buffer (pH 10)/methanol gradient (75:25 v/v) for separation. Monitor degradation products like free octanoic acid (m/z 143.1) and inorganic pyrophosphate (m/z 174.9). Include internal standards (e.g., deuterated DAG analogs) to correct for matrix effects .

Q. What strategies can differentiate its direct PKC activation from indirect modulation of phospholipase C (PLC) pathways?

  • Methodological Answer :

  • PLC inhibition : Use U73122 to block endogenous DAG production.
  • Radiolabeled assays : Track ³H-dioctanoylglycerol binding to PKC in vitro.
  • FRET-based biosensors (e.g., CKAR) to measure real-time PKC activity in live cells, excluding secondary PLC effects .

Data Analysis and Reproducibility

Q. How to address variability in PKC activation efficiency across cell lines?

  • Methodological Answer : Variability often stems from differential PKC isoform expression. Perform:

  • qPCR or RNA-seq to profile PKC isoforms (e.g., PKCα vs. PKCδ).
  • Knockdown/knockout models (e.g., siRNA for PKCε) to isolate isoform contributions.
  • Standardize lipid delivery using cyclodextrin carriers to ensure consistent cellular uptake .

Q. What controls are essential when studying its interaction with ammonium-sensitive pathways?

  • Methodological Answer : Include:

  • Ammonium-only controls (e.g., NH₄Cl) to distinguish ammonium ion effects.
  • Dose-matched inactive analogs (e.g., non-phosphorylated DAG) to rule out non-specific ammonium salt interactions.
  • Buffer-matched blanks to account for pH shifts in ammonium-containing solutions .

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